molecular formula C15H18ClNO4S B2637852 3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid CAS No. 477721-87-2

3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid

Cat. No.: B2637852
CAS No.: 477721-87-2
M. Wt: 343.82
InChI Key: MCVPXTHCXZFQMW-UHFFFAOYSA-N
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Description

3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid is a complex organic compound that features a thiazolane ring, a tert-butoxycarbonyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolane Ring: The thiazolane ring can be synthesized through a cyclization reaction involving a thiol and an appropriate halide or sulfonate ester.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide.

    Addition of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is typically introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as flow chemistry and microreactor technology can be employed to achieve more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiazolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butoxycarbonyl group, yielding the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butoxycarbonyl)-2-phenyl-1,3-thiazolane-4-carboxylic acid: Similar structure but lacks the chlorophenyl group.

    2-(4-Chlorophenyl)-1,3-thiazolane-4-carboxylic acid: Similar structure but lacks the tert-butoxycarbonyl group.

Uniqueness

3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl and chlorophenyl groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it particularly versatile for various synthetic and research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c1-15(2,3)21-14(20)17-11(13(18)19)8-22-12(17)9-4-6-10(16)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVPXTHCXZFQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CSC1C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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